molecular formula C6H8BrN3 B2945314 5-Bromo-N2-methylpyridine-2,3-diamine CAS No. 70232-59-6; 89415-54-3

5-Bromo-N2-methylpyridine-2,3-diamine

Cat. No.: B2945314
CAS No.: 70232-59-6; 89415-54-3
M. Wt: 202.055
InChI Key: BKWVCWSASGSHSS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Bromo-N2-methylpyridine-2,3-diamine (CAS: 89415-54-3) is a substituted pyridine derivative with the molecular formula C₆H₈BrN₃ and a molecular weight of 202.05 g/mol . Its structure features a pyridine ring substituted with a bromine atom at position 5, an amino group at position 2, and a methyl-substituted amino group at position 3 (N2-methyl). The molecule exhibits near-planarity, with an r.m.s. deviation of 0.01 Å from the mean plane of non-hydrogen atoms, as determined by crystallographic studies . This planarity is comparable to its chloro analog, 5-chloropyridine-2,3-diamine, suggesting similar electronic and steric profiles .

Physicochemical and Safety Data
The compound is light-sensitive and typically stored at 2–8°C . It is harmful upon inhalation, skin contact, or ingestion, necessitating careful handling . Commercial availability is confirmed by multiple suppliers offering purities ≥97% .

Properties

IUPAC Name

5-bromo-2-N-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWVCWSASGSHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-N2-methylpyridine-2,3-diamine has the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol . Key identifiers include:

  • CAS Number: 89415-54-3
  • PubChem CID: 15194032
  • IUPAC Name: 5-bromo-2-N-methylpyridine-2,3-diamine
  • Molecular Formula: C6H8BrN3

Potential Applications

While specific applications for this compound are not extensively documented in the search results, related compounds and pyridine derivatives have demonstrated uses that can provide insight . Pyridine derivatives, in general, have shown potential in various fields:

  • Synthesis of complex organic compounds: These compounds can serve as intermediates in chemical synthesis.
  • Pharmaceutical applications: They are used in pharmaceutical research and development.
  • Antimicrobial activity: Pyridine derivatives exhibit antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Escherichia coli.
  • Antiviral potential: They have been explored for antiviral properties, which is particularly relevant in the context of emerging viral threats.
  • Antitumor activity: Some pyridine derivatives have demonstrated antiproliferative effects against cancer cell lines.

Comparison with Similar Compounds

The structural and functional attributes of 5-Bromo-N2-methylpyridine-2,3-diamine are compared below with analogs differing in substituents, ring systems, or biological activities.

Halogen-Substituted Pyridine Diamines
Compound Name Molecular Formula Substituents Key Features Reference
5-Chloropyridine-2,3-diamine C₅H₆ClN₃ Cl at C5, NH₂ at C2 and C3 Structurally analogous; shorter C–Cl bond (1.73 Å vs. C–Br 1.90 Å) .
5-Bromo-4-methylpyridine-2,3-diamine C₆H₈BrN₃ Br at C5, NH₂ at C2, CH₃ at C4 Methyl at C4 reduces planarity; similarity score: 0.84 .
3-Amino-2-bromo-5-methylpyridine C₆H₇BrN₂ Br at C2, NH₂ at C3, CH₃ at C5 Altered substitution pattern; potential for divergent reactivity .

Key Observations :

  • Halogen Effects: Bromine’s larger atomic radius (vs.
  • Methyl Positioning : Methyl groups at C4 (vs. N2) disrupt planarity, affecting solubility and molecular recognition .
Heterocyclic Analogs
Compound Name Molecular Formula Ring System Key Features Reference
5-Bromopyrazine-2,3-diamine C₄H₅BrN₄ Pyrazine Nitrogen-rich ring; higher polarity but reduced aromaticity vs. pyridine.
6-Bromoimidazo[1,2-a]pyridine-3-carboxamide C₈H₇BrN₄O Imidazopyridine Fused bicyclic system; enhanced rigidity and binding potential .

Key Observations :

  • Pyrazine vs. Pyridine : Pyrazine’s additional nitrogen atom increases basicity and hydrogen-bonding capacity, which may alter pharmacokinetics .
  • Imidazopyridines : The fused ring system in imidazopyridines improves metabolic stability, a trait leveraged in drug design .
Pharmacologically Active Derivatives
Compound Name Biological Activity Structural Differences vs. Target Compound Reference
Benzo[g]quinoxaline derivatives Anticancer (MCF-7 IC₅₀: <1 µM) Naphthalene-fused quinoxaline core
N-(7-chloroquinolin-4-yl)diamines Antimalarial Quinoline core with ethyl/propane diamine chains
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine Antiviral/Antimicrobial Dimethoxybenzyl group at C2; lacks diamine groups

Key Observations :

  • Antimalarial Diamines: The diamine chain length in quinoline derivatives correlates with efficacy, highlighting the importance of substituent flexibility .

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